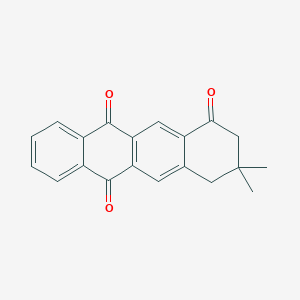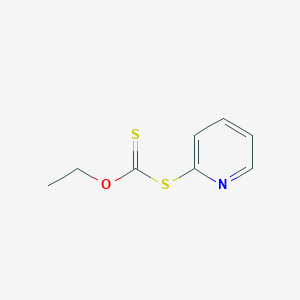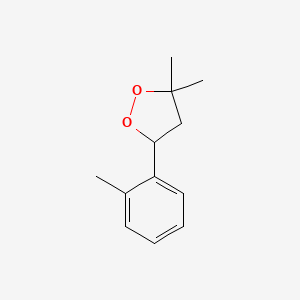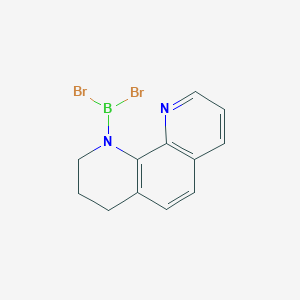
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is an organic compound that belongs to the tetracene family. Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. This particular compound is characterized by the presence of three ketone groups and two methyl groups, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents and reagents would be critical to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a precursor or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with molecular targets such as enzymes or receptors. The presence of ketone groups allows it to participate in various biochemical reactions, potentially influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
Tetracene: The parent compound with four fused benzene rings.
Pentacene: A similar compound with five fused benzene rings.
Anthracene: A related compound with three fused benzene rings.
Uniqueness
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to the presence of three ketone groups and two methyl groups, which can significantly alter its chemical properties and reactivity compared to other tetracenes.
属性
CAS 编号 |
88046-59-7 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
3,3-dimethyl-2,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O3/c1-20(2)9-11-7-15-16(8-14(11)17(21)10-20)19(23)13-6-4-3-5-12(13)18(15)22/h3-8H,9-10H2,1-2H3 |
InChI 键 |
YOLTVLQCAHILAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC3=C(C=C2C(=O)C1)C(=O)C4=CC=CC=C4C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

